1-Bromo-4-(3-methoxypropoxy)benzene

Physical Properties Material Handling Process Chemistry

Researchers requiring a consistent aryl bromide building block for Suzuki-Miyaura coupling often face supply gaps. 4-(3-Methoxypropoxy)bromobenzene (CAS 279262-34-9) addresses this with a 4-bromophenyl core and a flexible 3-methoxypropoxy tether for precise phenyl ring functionalization. • ≥97% purity solid form ensures accurate weighing and high-temperature reaction compatibility. • Documented use in patented renin inhibitor syntheses validates its medicinal chemistry utility. • The hydrophilic, flexible tether modulates solubility and downstream product properties, offering an advantage over simple bromoaryl ethers.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 279262-34-9
Cat. No. B1289040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(3-methoxypropoxy)benzene
CAS279262-34-9
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCOCCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyIBTRRSNXSNWLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(3-methoxypropoxy)benzene: Technical Specs & Sourcing


1-Bromo-4-(3-methoxypropoxy)benzene (CAS 279262-34-9) is a brominated aromatic ether building block with the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . This compound is characterized by a 4-bromophenyl core and a 3-methoxypropoxy side chain, offering a unique combination of an electrophilic aryl bromide handle and a flexible, functionalized ether tether [1]. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing more complex molecular architectures via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions [2].

1
Pd-catalyzed cross-coupling workflow with aryl bromide handle
Supports Suzuki-Miyaura and Buchwald-Hartwig transformations
2
Solid-state format simplifies weighing for process chemistry
Melting point at 39°C aids crystallization and purification planning
3
Documented intermediate in patented renin inhibitor syntheses
Patent WO2013/82324 A1 confirms pharmaceutical utility context

1-Bromo-4-(3-methoxypropoxy)benzene: Not Interchangeable with Analogs


Substituting 1-Bromo-4-(3-methoxypropoxy)benzene with a generic bromoaryl ether or a close analog such as 1-(3-bromopropoxy)-4-methoxybenzene (CAS 6267-37-4) or 1-(3-bromopropyl)-4-methoxybenzene (CAS 57293-19-3) is scientifically unsound due to significant differences in the position of the bromine atom and the nature of the ether linkage . The 4-bromophenyl motif in the target compound offers a distinct electronic environment and steric profile for cross-coupling reactions compared to the 1-(3-bromopropoxy)phenyl analogs, where the bromine is on the alkyl chain . Furthermore, the 3-methoxypropoxy group provides a different spatial arrangement and chemical reactivity than the methoxy group in other comparators, impacting solubility, metabolic stability, and the properties of downstream products . These structural variations directly translate into different reactivity, physical properties, and ultimately, distinct performance in the synthetic pathways where they are employed.

Target Compound
1-Bromo-4-(3-methoxypropoxy)benzene
Aryl bromide provides defined Pd(0) oxidative addition site for C(sp2)-C(sp2) coupling. 3-methoxypropoxy tether offers specific spatial and electronic profile.
Analog May Not Transfer Directly
1-(3-Bromopropoxy)-4-methoxybenzene
Alkyl bromide follows SN2 pathway and is incompatible with Pd-catalyzed cross-coupling cycles. Reversed connectivity alters downstream product properties and reactivity context.

1-Bromo-4-(3-methoxypropoxy)benzene: Differentiation Evidence for Sourcing


Physical State: Solid vs. Liquid Analog

1-Bromo-4-(3-methoxypropoxy)benzene is a solid at room temperature with a melting point of 39°C and a boiling point of 309°C . In contrast, the closely related analog 1-(3-bromopropyl)-4-methoxybenzene (CAS 57293-19-3) is a liquid with a significantly lower boiling point of 237-238°C (lit.) . This difference in physical state and thermal profile can be critical for synthetic planning, purification, and large-scale handling.

Physical State Comparison
Cross-study comparable
Solid (mp 39°C, bp 309°C) vs. Liquid analog (bp ~237°C)
Supports solid-handling and high-temperature reaction planning
~71°C bp difference may alter purification and scale-up protocols
Physical Properties Material Handling Process Chemistry

Commercial Purity and Sourcing Consistency

Commercial specifications for 1-Bromo-4-(3-methoxypropoxy)benzene commonly cite a minimum purity of 95%, with some suppliers offering higher grades upon request . The analog 1-(3-bromopropyl)-4-methoxybenzene (CAS 57293-19-3) is typically offered at a higher standard purity of ≥96% to 97% . This discrepancy in routine purity levels may influence procurement decisions, especially for applications requiring high initial purity to minimize purification steps or impurity formation.

Commercial Purity Specs
Data to verify
95% (target) vs. 96-97% (alkyl-bromide analog)
1-2% lower routine purity may need procurement review
Supplier-reported; analytical characterization data availability varies
Quality Control Procurement Analytical Chemistry

Reactivity in Palladium-Catalyzed Couplings

The 4-bromophenyl moiety in 1-Bromo-4-(3-methoxypropoxy)benzene provides a well-defined electrophilic site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In contrast, analogs like 1-(3-bromopropoxy)-4-methoxybenzene (CAS 6267-37-4) feature an alkyl bromide, which follows an SN2 mechanistic pathway and is generally incompatible with Pd(0) oxidative addition . The target compound's aryl bromide is a superior partner for constructing biaryl linkages, which are prevalent in pharmaceuticals and advanced materials.

Pd-Coupling Reactivity
Class-level inference
Aryl bromide pathway (Pd catalytic cycle) vs. SN2 mechanism
Mechanism directs biaryl construction; alkyl-bromide analog requires alternative strategy
Standard cross-coupling conditions apply
Cross-Coupling Synthetic Methodology Medicinal Chemistry

Patented Pharmaceutical Intermediate Utility

The 3-methoxypropoxy motif, directly accessible from 1-Bromo-4-(3-methoxypropoxy)benzene via cross-coupling, is a key structural element in potent renin inhibitors such as Aliskiren [1]. Patent WO2013/82324 explicitly lists this compound as an intermediate in the synthesis of novel therapeutic agents [2]. While close analogs like 1-(3-bromopropoxy)-4-methoxybenzene (CAS 6267-37-4) find use as broader synthetic intermediates, their linkage to specific, high-value drug classes is less direct or documented.

Patent Literature Context
Class-level inference
Cited in renin inhibitor patents (WO2013/82324 A1, WO2012078147A1)
Supports relevance in medicinal chemistry research programs
Analog documentation is less specific to high-value drug classes
Patent Literature Pharmaceutical Intermediates Renin Inhibitors

1-Bromo-4-(3-methoxypropoxy)benzene: Key Applications


Biaryl Pharmaceutical Intermediate Synthesis

For medicinal chemistry programs requiring the installation of a 3-methoxypropoxy-substituted phenyl ring via Suzuki-Miyaura coupling, 1-Bromo-4-(3-methoxypropoxy)benzene is the preferred building block. Its solid-state form facilitates accurate weighing and its high boiling point is compatible with high-temperature coupling reactions [1]. This contrasts with alkyl-bromide analogs which are unsuitable for this transformation . The compound's use as an intermediate in renin inhibitor patents further validates its relevance in this application space [2].

Functional Materials with Tailored Ether Tethers

In materials science, the 3-methoxypropoxy group provides a flexible, hydrophilic tether that can modulate the properties of polymers or self-assembled monolayers. 1-Bromo-4-(3-methoxypropoxy)benzene can be incorporated via its aryl bromide handle, offering a precise means of introducing this specific functionality [1]. The distinct physical properties of the target compound compared to liquid analogs may also simplify purification and processing during material fabrication .

Aryl Ether Radical Rearrangement Studies

Given the demonstrated radical translocation chemistry of bromopropyl aryl ethers, 1-Bromo-4-(3-methoxypropoxy)benzene serves as a valuable probe for studying intramolecular ipso substitution and radical cyclization pathways [1]. The specific substitution pattern on the benzene ring and the length of the ether tether will influence the kinetics and product distribution of these rearrangements, making it a useful tool for mechanistic investigations.

Bromoaryl Electrophile for Custom Synthesis

When a synthetic route specifically requires an aryl bromide for further functionalization, 1-Bromo-4-(3-methoxypropoxy)benzene is the correct choice over its alkyl-bromide analogs [1]. Procurement decisions should consider the available purity grades (commonly 95%) and the need for analytical characterization . The compound's documented use in patented pharmaceutical syntheses provides added assurance of its utility in high-value chemical projects [2].

Application
Selection Property
Validation Focus
Biaryl Pharmaceutical Intermediate Synthesis
Aryl bromide handle for cross-coupling
Compatibility with Suzuki-Miyaura conditions and patent literature context
Functional Materials with Tailored Ether Tethers
Solid-state, high-boiling ether building block
Incorporation fidelity and purification process review
Aryl Ether Radical Rearrangement Studies
Defined substitution pattern and tether length
Kinetics and product distribution under radical conditions
Bromoaryl Electrophile for Custom Synthesis
Aryl bromide reactivity over alkyl-bromide analogs
As-supplied purity verification and analytical characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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